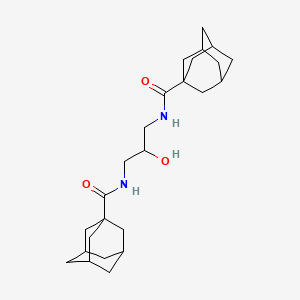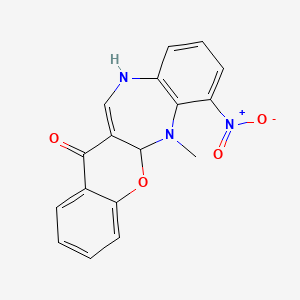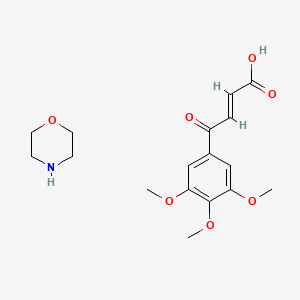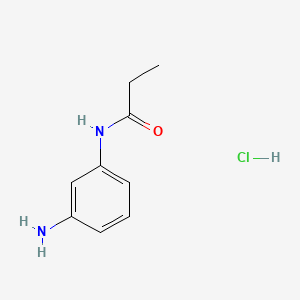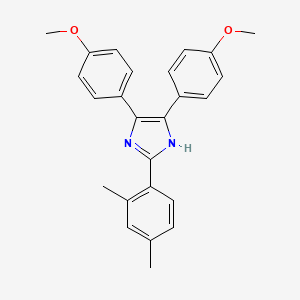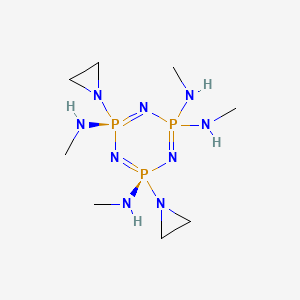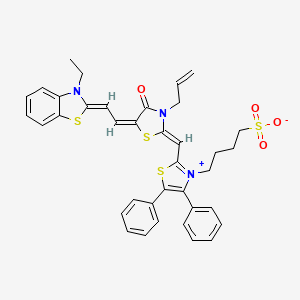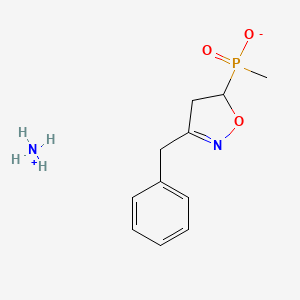
Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate is a complex organic compound that features a unique structure combining an isoxazole ring with a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the isoxazole ring, followed by the introduction of the phosphinate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can reduce specific functional groups, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate: shares similarities with other isoxazole and phosphinate compounds.
4,5-Dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate: A closely related compound with similar properties but lacking the ammonium group.
Phenylmethyl isoxazole derivatives: These compounds share the isoxazole ring structure and may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its combined isoxazole and phosphinate structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development.
Properties
CAS No. |
125674-50-2 |
|---|---|
Molecular Formula |
C11H17N2O3P |
Molecular Weight |
256.24 g/mol |
IUPAC Name |
azanium;(3-benzyl-4,5-dihydro-1,2-oxazol-5-yl)-methylphosphinate |
InChI |
InChI=1S/C11H14NO3P.H3N/c1-16(13,14)11-8-10(12-15-11)7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3,(H,13,14);1H3 |
InChI Key |
KQTFLALDINBKHH-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1CC(=NO1)CC2=CC=CC=C2)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
